molecular formula C18H17BrN2O2 B6572042 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922053-43-8

2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572042
CAS No.: 922053-43-8
M. Wt: 373.2 g/mol
InChI Key: GMVZTUXLUOYEGW-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its bromine atom, benzamide group, and tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions. Subsequent bromination and acylation steps are then employed to introduce the bromine atom and benzamide group, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The benzamide group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Bromate ion (BrO3-)

  • Reduction: Benzamide to benzylamine

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: The biological activity of this compound can be explored for potential therapeutic applications. Its structural similarity to indole derivatives suggests it may exhibit antiviral, anti-inflammatory, or anticancer properties.

Medicine: Research into the medicinal applications of this compound is ongoing. It may be investigated for its potential use in treating various diseases, including infections and cancers.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an inhibitor, it may bind to specific enzymes or receptors, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-Benzeneacetamide

  • Various indole derivatives

Uniqueness: Compared to similar compounds, 2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a unique combination of functional groups and structural features that may confer distinct biological and chemical properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZTUXLUOYEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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